(R)-5-Tridecylfuran-2(5H)-one
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Overview
Description
®-5-Tridecylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with a tridecyl side chain attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Tridecylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of a tridecyl-substituted precursor. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-5-Tridecylfuran-2(5H)-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-5-Tridecylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The tridecyl side chain can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation: Oxidation of ®-5-Tridecylfuran-2(5H)-one can yield furanones or other oxygenated compounds.
Reduction: Reduction can produce dihydrofuran derivatives.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
®-5-Tridecylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Tridecylfuran-2(5H)-one involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, and the tridecyl side chain can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Decylfuran-2(5H)-one: Similar structure but with a shorter side chain.
5-Dodecylfuran-2(5H)-one: Similar structure with a slightly shorter side chain.
5-Tetradecylfuran-2(5H)-one: Similar structure with a longer side chain.
Uniqueness
®-5-Tridecylfuran-2(5H)-one is unique due to its specific side chain length, which can influence its physical and chemical properties
Properties
CAS No. |
76291-91-3 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2R)-2-tridecyl-2H-furan-5-one |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h14-16H,2-13H2,1H3/t16-/m1/s1 |
InChI Key |
VXYITLXRBYCEBM-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H]1C=CC(=O)O1 |
Canonical SMILES |
CCCCCCCCCCCCCC1C=CC(=O)O1 |
Origin of Product |
United States |
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